An In-depth Technical Guide to 2-(4-chloro-2-pyridyl)-2-propanol
An In-depth Technical Guide to 2-(4-chloro-2-pyridyl)-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-chloro-2-pyridyl)-2-propanol, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct literature for this specific compound, this document synthesizes information from analogous structures and established chemical principles to present a robust guide for its synthesis, characterization, and potential applications.
Core Molecular Attributes
2-(4-chloro-2-pyridyl)-2-propanol is a tertiary alcohol containing a substituted pyridine ring. The presence of the chlorine atom at the 4-position and the tertiary alcohol at the 2-position of the pyridine ring offers distinct chemical properties and potential for further functionalization.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO | [1] |
| Molecular Weight | 171.62 g/mol | Calculated |
| Canonical SMILES | CC(C)(C1=NC=CC(=C1)Cl)O | [1] |
| InChI | InChI=1S/C8H10ClNO/c1-8(2,11)7-5-6(9)3-4-10-7/h3-5,11H,1-2H3 | [1] |
| CAS Number | Not available |
Plausible Synthetic Route: A Grignard-based Approach
The synthesis of tertiary alcohols on a pyridine ring is commonly achieved through the addition of a Grignard or organolithium reagent to a suitable ketone or ester. In the case of 2-(4-chloro-2-pyridyl)-2-propanol, a logical and well-precedented approach is the Grignard reaction between a 2-lithiated-4-chloropyridine and acetone.
The causality behind this choice lies in the high reactivity of organolithium reagents, which act as strong nucleophiles, readily attacking the electrophilic carbonyl carbon of acetone. The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for 2-(4-chloro-2-pyridyl)-2-propanol.
Step-by-Step Hypothetical Protocol
Disclaimer: This protocol is a hypothetical procedure based on established organometallic chemistry principles and analogous reactions. It should be adapted and optimized under appropriate laboratory safety protocols.
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 2-bromo-4-chloropyridine (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.
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Lithiation: n-Butyllithium (1.05 eq, solution in hexanes) is added dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. The formation of the 2-lithio-4-chloropyridine intermediate is monitored by thin-layer chromatography (TLC) of quenched aliquots.
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Addition of Acetone: Anhydrous acetone (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for 1 hour and then gradually warmed to room temperature and stirred for an additional 2 hours.
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Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(4-chloro-2-pyridyl)-2-propanol.
Analytical Characterization
A comprehensive characterization of the synthesized 2-(4-chloro-2-pyridyl)-2-propanol is crucial to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.
| Analytical Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the aromatic protons on the pyridine ring, a singlet for the two methyl groups of the propan-2-ol moiety, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Signals for the carbon atoms of the pyridine ring (with the carbon bearing the chlorine showing a characteristic chemical shift), the quaternary carbon of the alcohol, and the methyl carbons. |
| Mass Spectrometry (MS) | The molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, and characteristic peaks for the C-Cl and C=N bonds of the chloropyridine ring. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. HPLC is a valuable tool for purity assessment.[2][3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Can be used for both separation and identification, providing a retention time and a mass spectrum to confirm the structure. Gas chromatography is a common method for analyzing pyridine and its derivatives.[4] |
Logical Workflow for Analytical Characterization
Caption: Analytical workflow for the characterization of 2-(4-chloro-2-pyridyl)-2-propanol.
Potential Applications and Research Directions
While specific applications for 2-(4-chloro-2-pyridyl)-2-propanol are not documented, its structural features suggest several areas of potential utility, primarily as a versatile building block in drug discovery and materials science.
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Medicinal Chemistry: The chloropyridine moiety is a common scaffold in pharmaceuticals. The chlorine atom can serve as a handle for further modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce diverse functionalities. The tertiary alcohol group can influence solubility, metabolic stability, and hydrogen bonding interactions with biological targets.
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Ligand Synthesis: The pyridine nitrogen and the hydroxyl oxygen can act as a bidentate ligand for coordinating with metal centers. This could be explored in the development of novel catalysts or functional materials.
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Agrochemicals: Pyridine derivatives are also prevalent in agrochemicals. This compound could serve as a precursor for the synthesis of new herbicides or pesticides.
Conclusion
2-(4-chloro-2-pyridyl)-2-propanol is a chemical entity with significant potential as a synthetic intermediate. This guide provides a foundational understanding of its core properties, a plausible and detailed synthetic strategy, and a comprehensive analytical workflow for its characterization. Although its biological and material properties remain to be elucidated, the information presented here is intended to empower researchers to explore the chemical space accessible from this versatile building block.
References
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Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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ResearchGate. (2025). The Structural Characterisation of new Pyridinyl Alcohol Cu(II) Complexes and their Application as Catalysts in the Oxidation of n–octane. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(4-chloropyridin-2-yl)propan-2-ol. Retrieved from [Link]
